molecular formula C10H9ClN2O2S B1518062 1-benzyl-1H-pyrazole-4-sulfonyl chloride CAS No. 1153041-98-5

1-benzyl-1H-pyrazole-4-sulfonyl chloride

Cat. No.: B1518062
CAS No.: 1153041-98-5
M. Wt: 256.71 g/mol
InChI Key: HGMRBJPAOYCPEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzyl-1H-pyrazole-4-sulfonyl chloride (: 1153041-98-5) is a high-purity chemical building block presented as a white to off-white crystalline solid with a molecular weight of 256.71 g/mol and the molecular formula C 10 H 9 ClN 2 O 2 S . It is characterized by a density of 1.4±0.1 g/cm 3 and a high boiling point of 420.9±28.0 °C at 760 mmHg . This reagent is designed for research applications and is strictly for Research Use Only ; it is not intended for diagnostic or therapeutic use in humans. Research Applications and Value: This compound serves as a versatile sulfonation reagent , primarily used to introduce the 1-benzyl-1H-pyrazole-4-sulfonyl moiety into target molecules. Its key research value lies in medicinal chemistry, particularly in the synthesis of novel compounds for biological screening. The pyrazole core is a privileged scaffold in drug discovery, known for its wide spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antifungal properties . Researchers utilize this sulfonyl chloride to create sulfonamide derivatives , which are common pharmacophores in many approved drugs and investigative compounds. These derivatives can act on various biological targets, such as enzymes like cyclooxygenase-2 (COX-2) , and some pyrazole-based sulfonamides have shown potential to inhibit bacterial efflux pumps, a mechanism to combat antimicrobial resistance . Handling and Storage: This product requires careful handling. It is a moisture-sensitive compound and should be stored sealed in a dry environment at 2-8°C . The Safety Data Sheet (SDS) should be consulted prior to use. Its GHS pictogram is associated with the signal word "Warning" and hazard statements H302, H315, H319, and H335, indicating it is harmful if swallowed and causes skin and eye irritation and respiratory irritation .

Properties

IUPAC Name

1-benzylpyrazole-4-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O2S/c11-16(14,15)10-6-12-13(8-10)7-9-4-2-1-3-5-9/h1-6,8H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGMRBJPAOYCPEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=C(C=N2)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1153041-98-5
Record name 1-benzyl-1H-pyrazole-4-sulfonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

1-benzyl-1H-pyrazole-4-sulfonyl chloride is a compound that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

This compound is characterized by its sulfonyl chloride functional group, which is known to be reactive and can participate in various chemical reactions, including nucleophilic substitutions. This reactivity is significant for its biological applications.

Anticancer Properties

Research indicates that pyrazole derivatives, including this compound, exhibit promising anticancer activity. A study highlighted that compounds within this class can inhibit key enzymes involved in cancer cell proliferation, particularly targeting cyclin-dependent kinases (CDKs) which are crucial for cell cycle regulation. Specifically, this compound was identified as a CDK2 inhibitor, showing potential in cancer therapy .

The mechanism by which this compound exerts its effects primarily involves the inhibition of CDK2 activity. By binding to the ATP-binding site of CDK2, it disrupts the kinase activity necessary for cell cycle progression. This inhibition leads to cell cycle arrest and apoptosis in cancer cells .

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has been investigated for anti-inflammatory effects. Pyrazole derivatives have shown significant COX-2 inhibitory activity, with some variants demonstrating comparable effectiveness to established anti-inflammatory drugs like diclofenac. The anti-inflammatory potential of this compound suggests it could be beneficial in treating inflammatory diseases .

Study on Anticancer Efficacy

A notable study evaluated the efficacy of this compound in a mouse xenograft model. Results indicated a substantial reduction in tumor growth when treated with this compound compared to control groups. The study highlighted its ability to induce apoptosis in tumor cells through the downregulation of CDK2 activity .

In vitro Studies on COX Inhibition

In vitro assays demonstrated that this compound exhibited IC50 values in the low micromolar range against COX-2, indicating strong inhibitory potential. This positions it as a candidate for further development as an anti-inflammatory agent .

Data Table: Biological Activity Summary

Activity IC50 (μM) Reference
CDK2 Inhibition32.17
COX-2 Inhibition0.02 - 0.04
Tumor Growth InhibitionSignificant reduction observed

Scientific Research Applications

Organic Synthesis

This compound serves as an important intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its ability to participate in substitution reactions allows for the formation of sulfonamide derivatives, sulfonate esters, and other functionalized products. For example, when reacted with amines, it produces sulfonamide derivatives that are crucial in drug development .

Medicinal Chemistry

In medicinal chemistry, 1-benzyl-1H-pyrazole-4-sulfonyl chloride is investigated for its potential as a scaffold for designing enzyme inhibitors and receptor modulators. Studies have shown that derivatives of this compound exhibit significant biological activity, including anti-inflammatory effects. For instance, certain derivatives have demonstrated selective inhibition of COX-2 enzymes, making them promising candidates for anti-inflammatory drugs .

Case Study: Anti-inflammatory Activity

A series of pyrazole derivatives were synthesized and evaluated for their COX-2 inhibitory activity. Compounds derived from this compound showed IC₅₀ values ranging from 0.02 to 0.04 μM, indicating potent anti-inflammatory properties superior to traditional NSAIDs like celecoxib .

Biological Applications

The compound is also employed in biological research for modifying biomolecules to study biological processes. Its reactivity allows researchers to attach various functional groups to biomolecules, facilitating investigations into enzyme mechanisms and cellular signaling pathways .

In industrial settings, this compound is utilized in the production of specialty chemicals with specific properties tailored for various applications. The compound's ability to undergo controlled reactions makes it ideal for large-scale synthesis processes in pharmaceutical manufacturing.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfonyl chloride group undergoes substitution with nucleophiles, forming sulfonamides, sulfonate esters, and sulfonothioates. Key findings from controlled studies include:

Reaction with Amines
Primary and secondary amines react efficiently under mild conditions. A study demonstrated the synthesis of N-phenethyl-1H-pyrazole-4-sulfonamide derivatives using 2-phenylethylamine derivatives (Table 1) .

BaseSolventTime (h)Yield (%)
K₂CO₃THF360
NaHDMF1255
KOtBuTHF1678

Optimal conditions: Potassium tert-butoxide in THF yielded 78% product .

Reaction with Alcohols and Thiols
Though less documented, analogous reactions with alcohols (forming sulfonate esters) and thiols (forming sulfonothioates) follow similar mechanisms, typically requiring aprotic solvents and catalytic bases.

Reaction Mechanism

The electrophilic sulfur atom in the sulfonyl chloride group attracts nucleophiles, leading to a two-step process:

  • Nucleophilic attack at the sulfur center.

  • Departure of chloride ion , stabilized by polar solvents .

This mechanism is consistent with observed kinetics, where electron-donating groups on the pyrazole ring enhance reactivity by stabilizing the transition state.

Optimization of Reaction Conditions

Critical parameters influencing yield and selectivity include:

Solvent Effects

  • THF : Preferred for amine reactions due to its polarity and ability to stabilize intermediates.

  • DMF : Accelerates reactions but may promote side reactions at elevated temperatures .

Base Selection

  • KOtBu : Superior in deprotonating amines, enhancing nucleophilicity.

  • NaH : Effective but requires anhydrous conditions .

Antiproliferative Sulfonamide Derivatives

A 2023 study synthesized 19 derivatives using 1-benzyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride and phenethylamines . Notable examples:

CompoundSubstituentYield (%)Bioactivity (IC₅₀, μM)
MR-S1-134-Fluorophenyl710.89 (MIA PaCa-2)
MR-S1-53-Nitrophenyl411.12 (MIA PaCa-2)

Key finding: Electron-withdrawing substituents (e.g., -NO₂) slightly reduced yields but enhanced bioactivity .

Industrial-Scale Production

Continuous flow reactors improve efficiency by maintaining precise temperature control (0–5°C) and reducing decomposition . Typical protocols use chlorosulfonic acid in dichloromethane, achieving >90% conversion.

Stability and Handling Considerations

  • Thermal Sensitivity : Decomposes above 40°C, necessitating low-temperature storage.

  • Hydrolysis : Susceptible to moisture; reactions require inert atmospheres .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Compound Substituent Molecular Formula Molecular Weight CAS Number Key Characteristics
1-Benzyl-1H-pyrazole-4-sulfonyl chloride Benzyl (C₆H₅CH₂) C₁₀H₉ClN₂O₂S 256.71 (calculated) Not provided High lipophilicity due to benzyl group; potential use in drug discovery .
1-Methyl-1H-pyrazole-4-sulfonyl chloride Methyl (CH₃) C₄H₅ClN₂O₂S 188.67 1006454-04-1 Compact structure; suitable for small-molecule derivatization .
1-(2-Fluorophenyl)-1H-pyrazole-4-sulfonyl chloride 2-Fluorophenyl (C₆H₄F) C₉H₆ClFN₂O₂S 260.68 1153042-04-6 Enhanced electronic effects from fluorine; potential in agrochemicals .
1-(Oxolan-3-yl)-1H-pyrazole-4-sulfonyl chloride Oxolan-3-yl (C₄H₇O) C₇H₉ClN₂O₃S 236.67 1339213-79-4 Increased polarity due to ether oxygen; solubility in polar solvents .
1-Butyl-5-methyl-1H-pyrazole-4-sulfonyl chloride Butyl (C₄H₉), methyl C₈H₁₃ClN₂O₂S 236.72 1006454-04-1 Steric bulk from butyl group; may influence reaction kinetics .
3-Fluoro-4-(1H-pyrazol-1-yl)benzene-1-sulfonyl chloride Fluorobenzene-pyrazole C₉H₆ClFN₂O₂S 260.67 1097726-37-8 Bicyclic aromatic system; applications in materials science .

Key Findings from Comparative Analysis:

Substituent Effects on Reactivity :

  • Benzyl vs. Methyl : The benzyl group in this compound confers greater lipophilicity compared to the methyl analog, making it more suitable for penetrating lipid membranes in drug delivery .
  • Fluorinated Derivatives : The 2-fluorophenyl and 3-fluoro-4-pyrazole benzene analogs exhibit enhanced electronic effects, improving stability in electrophilic environments .

Solubility and Polarity: The oxolan-3-yl substituent introduces an ether oxygen, increasing polarity and solubility in aqueous or methanol-based systems (e.g., electrochemical sensors, as seen in potassium chloride/methanol calibrations ).

Steric and Kinetic Considerations :

  • Bulky substituents like butyl or benzyl may slow sulfonation reactions due to steric hindrance, whereas smaller groups (e.g., methyl) facilitate faster kinetics .

Applications :

  • Pharmaceuticals : Fluorinated and benzyl-substituted derivatives are prioritized in medicinal chemistry for their metabolic stability .
  • Materials Science : Bicyclic systems (e.g., 3-fluoro-4-pyrazole benzene) are explored for polymer functionalization .

Preparation Methods

Primary Synthetic Route: Sulfonation of 1-Benzyl-1H-pyrazole

The most established method for preparing 1-benzyl-1H-pyrazole-4-sulfonyl chloride involves the direct sulfonation of 1-benzyl-1H-pyrazole using chlorosulfonic acid under controlled conditions:

Procedure:

  • Reagents :
    • 1-Benzyl-1H-pyrazole (starting material)
    • Chlorosulfonic acid (sulfonating agent)
  • Conditions :
    • Temperature: 0–5°C to control exothermic reaction
    • Atmosphere: Inert (nitrogen or argon) to prevent moisture-induced hydrolysis
    • Reaction time: Typically 1–4 hours depending on scale and temperature control
  • Workup :
    • Quenching with ice-water to hydrolyze excess chlorosulfonic acid
    • Extraction with organic solvents such as dichloromethane
    • Purification via recrystallization (e.g., dichloromethane/hexane) or silica gel column chromatography (ethyl acetate/hexane eluent)
  • Yields :
    • Typically 65–80%, depending on reaction scale and purity of starting materials

This method is widely reported and considered reliable for laboratory and pilot-scale synthesis.

Alternative Synthetic Approaches

While direct sulfonation is predominant, other methods reported in the literature include:

  • Cyclocondensation followed by Sulfonylation :
    • Pyrazole rings can be constructed via cyclocondensation reactions of 1,3-dicarbonyl compounds with hydrazines (Knorr synthesis).
    • Subsequent sulfonylation of the pyrazole intermediate with sulfonyl chlorides or chlorosulfonic acid under mild conditions introduces the sulfonyl chloride group at the 4-position.
    • This approach allows flexibility in introducing substituents on the pyrazole ring before sulfonyl chloride installation.
  • Reaction of Pyrazole Derivatives with Sulfonyl Chlorides :
    • Pre-formed pyrazole derivatives bearing benzyl groups can be reacted with sulfonyl chlorides under controlled temperature and solvent conditions (e.g., tetrahydrofuran or ethyl acetate at 0–25°C) to yield the target sulfonyl chloride.
    • Reaction times vary from 1 to 4 hours, with yields influenced by steric and electronic factors.

Reaction Conditions and Optimization

Parameter Typical Conditions Notes
Temperature 0–5°C (sulfonation), 0–25°C (alternative methods) Low temperature controls exothermic reactions and side-products
Solvents Dichloromethane, tetrahydrofuran, ethyl acetate Aprotic solvents preferred to minimize hydrolysis
Atmosphere Inert (N2 or Ar) Prevents moisture-induced hydrolysis
Reaction Time 1–4 hours Dependent on scale and reagent addition rate
Purification Recrystallization, column chromatography Ensures high purity for downstream applications
Yield 65–80% Optimized by slow addition of chlorosulfonic acid and controlled temperature

Mechanistic Insights

  • The sulfonyl chloride group is highly electrophilic, enabling nucleophilic substitution reactions.
  • The sulfonation mechanism involves electrophilic attack of chlorosulfonic acid on the pyrazole ring at the 4-position, facilitated by the electron-rich nitrogen atoms and stabilized by the benzyl group at N1.
  • The benzyl substituent stabilizes the pyrazole ring, reducing side reactions such as ring opening or over-sulfonation.

Analytical and Purity Validation Methods

Scale-Up and Industrial Considerations

  • Continuous Flow Reactors : Employed to improve heat dissipation and mixing, reducing side products like sulfonic acids formed by hydrolysis.
  • Stoichiometric Control : Using 1.2–1.5 equivalents of chlorosulfonic acid with slow addition rates (e.g., 0.1 mL/min) enhances conversion efficiency.
  • Quenching and Extraction : Rapid quenching with ice-water followed by organic extraction minimizes decomposition and improves yield.

Comparative Notes on Similar Compounds

Feature This compound 1-Benzyl-1H-pyrazole-3-sulfonyl chloride (isomer)
Sulfonyl chloride position 4-position on pyrazole 3-position on pyrazole
Molecular weight 256.71 g/mol ~244.71 g/mol
Synthetic complexity Moderate, direct sulfonation preferred Similar methods, but positional isomerism affects reactivity
Applications Sulfonamide synthesis, medicinal chemistry Similar but distinct biological activity profiles

The 4-position sulfonyl chloride is more commonly targeted for synthesis due to favorable reactivity and stability profiles.

Summary Table of Preparation Methods

Method Key Reagents & Conditions Yield (%) Advantages Disadvantages
Direct sulfonation 1-Benzyl-1H-pyrazole + chlorosulfonic acid, 0–5°C, inert atmosphere 65–80 Straightforward, scalable Requires careful temperature control and moisture exclusion
Cyclocondensation + sulfonylation 1,3-dicarbonyl + hydrazine → pyrazole, then sulfonyl chloride introduction Variable Allows substitution flexibility Multi-step, longer synthesis time
Pyrazole derivative + sulfonyl chloride Preformed pyrazole + sulfonyl chloride, 0–25°C, aprotic solvent Moderate Mild conditions Sensitive to steric hindrance and electronic effects

Q & A

Q. Why do mass spectrometry (MS) results sometimes show unexpected adducts?

  • Methodological Answer: Sodium or potassium adducts ([M+Na]+^+, [M+K]+^+) are common in ESI-MS. Use ammonium acetate buffer to suppress adduct formation. For MALDI-TOF, matrix selection (e.g., α-cyano-4-hydroxycinnamic acid) reduces fragmentation .

Safety and Handling

Q. What precautions are critical when handling this compound?

  • Methodological Answer: Use PPE (nitrile gloves, goggles) and work in a fume hood due to lachrymatory vapors. Store under argon at –20°C to prevent hydrolysis. Spills should be neutralized with sodium bicarbonate and absorbed in vermiculite .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-benzyl-1H-pyrazole-4-sulfonyl chloride
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
1-benzyl-1H-pyrazole-4-sulfonyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.